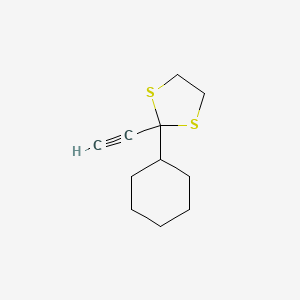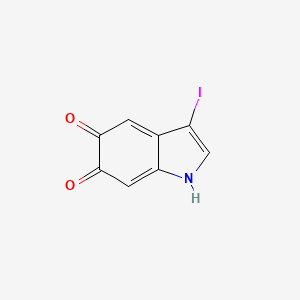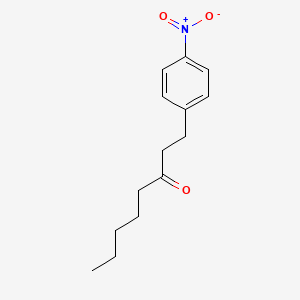![molecular formula C14H18O4 B14178131 Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate CAS No. 918402-92-3](/img/structure/B14178131.png)
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes a benzoate group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl 2,2-dimethylpropanoate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 3-hydroxybenzoic acid and ethyl 2,2-dimethylpropanoate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-hydroxybenzoic acid and ethyl 2,2-dimethylpropanoate.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 3-hydroxybenzoic acid and ethyl 2,2-dimethylpropanoate. These products can then interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the 2,2-dimethylpropanoyl group.
Methyl 3-hydroxybenzoate: Similar benzoate structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar ester structure but with a hydroxyl group at the ortho position.
Uniqueness
Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct chemical properties and reactivity compared to other esters. This structural feature makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
918402-92-3 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 3-(2,2-dimethylpropanoyloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-5-17-12(15)10-7-6-8-11(9-10)18-13(16)14(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
BDNRNZTYWLZRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
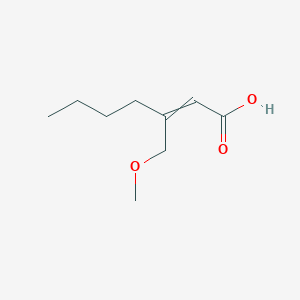

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
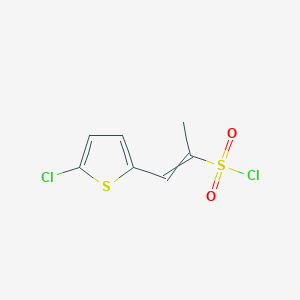
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)
